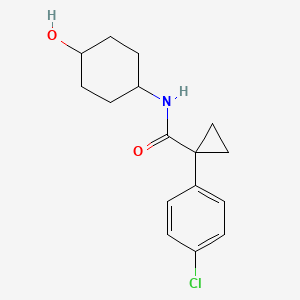![molecular formula C14H14N2O2 B6647021 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647021.png)
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid, also known as QMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. QMC is a cyclopropane derivative that contains a quinoline ring, making it a unique and versatile compound.
Mechanism of Action
The exact mechanism of action of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has also been shown to modulate the expression of genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to induce apoptosis and inhibit angiogenesis. In neurons, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to reduce oxidative stress and protect against neurodegeneration. In immune cells, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has several advantages for lab experiments, including its versatility and potential to be used in a variety of research fields. However, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid. One area of research could focus on the development of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid analogs with improved efficacy and reduced toxicity. Another area of research could focus on the potential use of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid and its potential applications in a variety of scientific research fields.
Synthesis Methods
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloroquinoline with cyclopropanecarboxylic acid and subsequent reduction with sodium borohydride. Another method involves the reaction of 4-aminopyridine with cyclopropanecarboxylic acid, followed by cyclization with acetic anhydride. Both methods have been shown to produce high yields of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid.
Scientific Research Applications
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to modulate the immune response and reduce inflammation.
properties
IUPAC Name |
1-[(quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13(18)14(6-7-14)9-16-12-5-8-15-11-4-2-1-3-10(11)12/h1-5,8H,6-7,9H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTZAHVTDYPEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=CC=NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646972.png)
![1-[[(4-Methylsulfonylbenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646979.png)
![1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646984.png)
![1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646985.png)
![1-[[(4-Methylsulfanyl-3-nitrobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646992.png)
![1-[[(4-Acetamidobenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646996.png)
![1-[[(2,5,6-Trimethyl-3-oxopyridazine-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647004.png)
![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)
![2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid](/img/structure/B6647061.png)